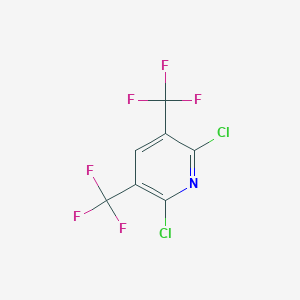

2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine

Vue d'ensemble

Description

2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of two chloro substituents and two trifluoromethyl groups on a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The trifluoromethyl groups are known for their electron-withdrawing properties, which can significantly influence the reactivity of the pyridine ring.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves the use of halogenated pyridines as starting materials. For instance, 2,6-dibromopyridine and 2,6-diiodopyridine can be synthesized from 2,6-dichloropyridine, which then react with potassium trifluoroacetate to produce 2,6-bis(trifluoromethyl)pyridine with moderate yields . Additionally, the synthesis of 2,6-dimethyl-3,5-bis(4,4,4-trifluoro-1,3-oxo-butyl)-pyridine derivatives from 2,6-dimethyl-3,5-diacetyl-pyridine demonstrates the potential for functionalization at the 3,5-positions of the pyridine ring .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be significantly altered by the introduction of various substituents. For example, the synthesis and characterization of complexes with 2,6-bis(phenylamino)pyridine show how the pyridine ring can support metal-metal quadruple bonds, indicating a strong influence of the pyridine ligand on the metal centers . Similarly, the synthesis of trifluoromethyl decorated derivatives of 2,6-bis[(diphenylphosphinoyl)methyl]pyridine N-oxide ligands and their coordination with lanthanide ions reveal the tridentate binding mode of the pyridine derivative .

Chemical Reactions Analysis

The reactivity of pyridine derivatives is often explored through their ability to form complexes with various metals. For instance, the synthesis of dichloro(bis{2-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl-κN3]pyridine-κN})metal(II) compounds demonstrates the formation of hydrogen-bonded supramolecular structures and the influence of the pyridine ligand on the spin states of the metal centers . Additionally, the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile as an intermediate for trifluoromethylated azaindazole derivatives showcases the reactivity of the chloro and trifluoroacetyl substituents on the pyridine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and substituents. For example, the electrochemical properties of 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines indicate high ionization potentials and good affinity, which are important for their potential applications in electronic materials . The thermal and light-induced spin-transitions in iron(II) complexes of 2,6-bis(4-halopyrazolyl)pyridines also highlight the influence of polymorphism on the spin-crossover behavior of these compounds .

Applications De Recherche Scientifique

Synthesis of Derivatives and Complexes

2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine is utilized in the synthesis of various chemical compounds. For instance, Yi Yang et al. (2013) described the synthesis of 2,6-dimethyl-3,5-bis[(3-aryl-5-trifluoromethyl)-isoxazol-4-carbonyl]-pyridine derivatives using a reaction involving ethyl 4,4,4-trifluoro-3-oxo-butyrate (Yang et al., 2013). Moreover, the coordination properties of trifluoromethyl-decorated derivatives of 2,6-bis[(diphenylphosphinoyl)methyl]pyridine N-oxide ligands with lanthanide ions have been studied, highlighting their utility in creating coordination complexes (Pailloux et al., 2009).

Synthesis and Polymerization

2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine is also instrumental in the synthesis of various pyridine derivatives. For example, Chen and Flowers (1980) demonstrated its use in the synthesis of tetrahalogenopyridines and 3,5-bis(alkylthio)pyridines from 2,6-diaminopyridine (Chen & Flowers, 1980). In the context of polymerization, new bis(azolylcarbonyl)pyridine chromium(III) complexes have been synthesized as initiators for ethylene polymerization (Hurtado et al., 2011).

Development of Catalysts and Ligands

The compound is used in developing catalysts and ligands for various chemical reactions. For instance, a new Vanadium (III) complex of 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine showed high activity as a catalyst for ethylene polymerization (Abbo & Titinchi, 2013). Additionally, chromium(III) complexes with terdentate 2,6-bis(azolylmethyl)pyridine ligands have been synthesized and studied for their ethylene polymerization behavior (Hurtado et al., 2009).

Applications in Chemosensors and Luminescent Properties

The compound has applications in developing chemosensors and studying luminescent properties. 2,6-Bis(2-benzimidazolyl)pyridine, a related compound, was used as a chemosensor for fluoride ions, demonstrating the versatility of pyridine derivatives in sensory applications (Chetia & Iyer, 2008). Additionally, the luminescent properties of [bis(iminoalkyl)pyridine]cadmium(II) complexes have been explored, further showing the utility of pyridine derivatives in material science (Fan et al., 2004).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,6-dichloro-3,5-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl2F6N/c8-4-2(6(10,11)12)1-3(5(9)16-4)7(13,14)15/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWXTSKOBMAJMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1C(F)(F)F)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl2F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371162 | |

| Record name | 2,6-dichloro-3,5-bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine | |

CAS RN |

142889-02-9 | |

| Record name | 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142889-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dichloro-3,5-bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B135630.png)

![3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol](/img/structure/B135632.png)

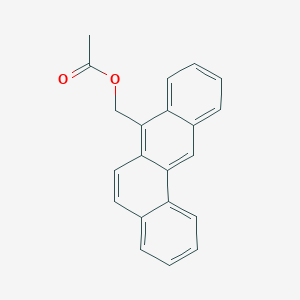

![Benz[a]anthracene-7-acetic Acid](/img/structure/B135641.png)

![[(1R,3R,7S,9R)-8-hydroxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B135645.png)

![Benz[a]anthracene-7-acetic Acid Methyl Ester](/img/structure/B135647.png)

![Benz[a]anthracene-7-acetonitrile](/img/structure/B135651.png)